N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 1,2,3-triazole ring at the 3-position and a tert-butyl carboxamide group at the 1-position. The tert-butyl group enhances hydrophobicity and steric bulk, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-tert-butyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-11(2,3)13-10(17)15-6-4-9(8-15)16-7-5-12-14-16/h5,7,9H,4,6,8H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJLQEBRDWAUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butyl group and a triazole moiety. The structural formula can be represented as follows:
This unique structure contributes to its binding affinity and biological activity.
1. PXR Binding Affinity
Research has demonstrated that the tert-butyl group is crucial for the compound's binding affinity to the pregnane X receptor (PXR). The binding activity of this compound was evaluated alongside various analogs. The following table summarizes the IC50 values for PXR binding:
| Compound | Binding IC50 (μM) | Inverse Agonistic IC50 (μM) | Antagonistic IC50 (μM) |
|---|---|---|---|
| This compound | 0.65 | 0.48 | 4.1 |
| Compound 4 (Hydrogen substitution) | No measurable activity | Marginal agonistic activity | Not applicable |
| Compound 14 (3,5-di-tert-butylphenyl) | 0.21 | 0.019 | 0.15 |
These findings indicate that modifications to the tert-butyl group significantly influence the compound's bioactivity and receptor interactions .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. A study highlighted that derivatives containing a triazole moiety exhibit potent antiviral activities against various viruses, including those responsible for respiratory infections and other viral diseases. The specific antiviral mechanisms remain an area for further exploration .
Case Study: Antiviral Efficacy Against HSV-1
In a screening for antiviral efficacy, this compound was tested against herpes simplex virus type 1 (HSV-1). The compound demonstrated significant inhibitory effects at low concentrations, suggesting it may serve as a lead compound for developing new antiviral therapies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this class of compounds reveal that substituents at specific positions on the pyrrolidine ring can dramatically alter biological activity. For instance:
- Tert-butyl Group : Essential for maintaining PXR binding.
- Triazole Moiety : Enhances antiviral properties and may contribute to overall stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs from the CAS index include:
| Compound Name | CAS Number | Key Substituents |
|---|---|---|
| N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | 2177365-45-4 | Thiophene at 3-position |
| N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | 2180010-70-0 | Oxan (tetrahydropyran) carboxamide |
Key Comparisons:
- Triazole vs. Thiophene: The 1,2,3-triazole group in the target compound offers hydrogen-bonding capability and metabolic stability compared to thiophene, which is prone to oxidative metabolism. However, thiophene’s larger π-system may enhance binding to aromatic residues in proteins .
- tert-Butyl vs. The oxan group’s oxygen atom may improve solubility via hydrogen bonding .
Stability and Degradation
In simulated gastric fluid (SGF), oxazolidinone-triazole analogs (e.g., compounds 1a and 1b in ) degrade due to hydrolysis of the oxazolidinone ring, whereas the pyrrolidine carboxamide scaffold in the target compound is expected to exhibit greater stability. The tert-butyl group may further shield the carboxamide bond from enzymatic cleavage .
Research Implications
The target compound’s combination of a rigid pyrrolidine core, triazole functionality, and tert-butyl group positions it as a promising candidate for drug discovery. Future studies should prioritize in vitro stability assays (e.g., liver microsome stability) and target-binding assays to validate its advantages over thiophene and oxan analogs.
References:
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. A pyrrolidine intermediate with a terminal alkyne or azide group reacts with a complementary azide/alkyne partner under mild conditions (e.g., CuSO₄·Na ascorbate in THF/H₂O). The tert-butyl carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with tert-butylamine . Solvent optimization (e.g., dichloromethane with triethylamine as base) and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) are critical for yield and purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (XRD) paired with SHELXL refinement is the gold standard. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically. The program’s constrained refinement tools are critical for resolving disorder in flexible pyrrolidine or tert-butyl groups. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELXL mitigate twinning artifacts .
Q. What role does the 1,2,3-triazole moiety play in biological activity studies?
The triazole ring enhances binding affinity via dipole interactions and hydrogen bonding with target proteins (e.g., enzymes or receptors). Its metabolic stability compared to ester or amide linkages makes it valuable in drug discovery. Antimicrobial studies show triazole derivatives exhibit activity by inhibiting cytochrome P450 or membrane synthesis pathways, though specific targets for this compound require further validation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine intermediates?
Chiral tert-butyl pyrrolidine building blocks (e.g., (2R,4R)-4-amino-2-ethylpyrrolidine-1-carboxylate) are synthesized using asymmetric hydrogenation or enzymatic resolution. Protecting group strategies (e.g., Boc for amines) prevent racemization during triazole formation. Chiral HPLC or diastereomeric salt crystallization ensures enantiopurity, critical for structure-activity relationship (SAR) studies .
Q. What computational approaches predict the compound’s binding mode with biological targets?
Molecular docking (AutoDock Vina, Glide) combined with MD simulations (AMBER, GROMACS) model interactions with targets like kinases or GPCRs. DFT calculations (B3LYP/6-31G*) optimize the triazole-pyrrolidine conformation, while QM/MM studies assess transition states in enzymatic inhibition. SHELX-refined crystal structures provide reliable starting geometries for docking .
Q. How do reaction conditions influence regioselectivity in triazole formation?
CuAAC exclusively yields 1,4-regioisomers, but solvent polarity and temperature modulate reaction rates. Polar aprotic solvents (DMF, THF) accelerate cycloaddition, while lower temperatures (0–20°C) reduce side reactions. Competing azide/alkyne partners require stoichiometric tuning to avoid cross-reactivity. LC-MS monitors regioselectivity in real time .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies arise from substrate purity (e.g., azide vs. alkyne excess), catalyst loading (optimal Cu(I): 5–10 mol%), or workup methods. Reproducibility is improved by strict anhydrous conditions (molecular sieves) and standardized purification protocols (e.g., automated flash chromatography). Comparative studies using kinetic profiling (NMR) identify rate-limiting steps .
Methodological Notes
- Stereochemical Analysis : Use Mosher’s ester method or NOESY NMR to confirm chiral center configurations.
- Crystallization Optimization : Vapor diffusion with hexane/ethyl acetate gradients improves crystal quality for XRD .
- Biological Assays : Pair SPR (surface plasmon resonance) with cellular assays (e.g., IC₅₀ in HEK293 cells) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
